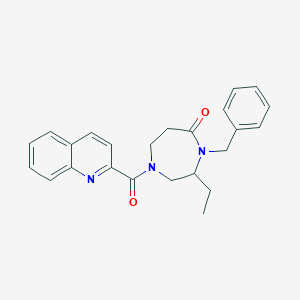![molecular formula C21H24ClN3O B5410562 N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5410562.png)
N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as "ACP-105", is a novel selective androgen receptor modulator (SARM) that has been gaining attention in the scientific community for its potential applications in various fields. ACP-105 has been found to have a high affinity towards the androgen receptor and has shown promising results in preclinical studies for its anabolic effects.
Mecanismo De Acción
ACP-105 works by selectively binding to the androgen receptor in target tissues, such as skeletal muscle and bone tissue. This binding activates the androgen receptor and promotes the growth and development of these tissues. ACP-105 has been found to be highly selective for the androgen receptor and has minimal interaction with other receptors, such as the estrogen receptor.
Biochemical and Physiological Effects:
ACP-105 has been found to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. ACP-105 has also been found to improve physical function and exercise performance in preclinical studies. ACP-105 has minimal androgenic effects, such as the development of male secondary sexual characteristics, making it a safer alternative to traditional androgenic steroids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACP-105 has several advantages for lab experiments, including its high selectivity for the androgen receptor and its anabolic effects on skeletal muscle and bone tissue. ACP-105 has minimal androgenic effects, making it a safer alternative to traditional androgenic steroids. However, ACP-105 has limitations, such as the lack of long-term safety data and the need for further research to determine its efficacy in humans.
Direcciones Futuras
There are several future directions for research on ACP-105, including its potential applications in the treatment of muscle wasting, osteoporosis, and prostate cancer. Further research is needed to determine the long-term safety and efficacy of ACP-105 in humans. Additionally, research is needed to optimize the synthesis method of ACP-105 to obtain higher yields and purity for research purposes.
Métodos De Síntesis
The synthesis of ACP-105 involves a multi-step process that starts with the reaction of 4-chloroaniline and 2-bromoacetyl chloride to form 2-(4-chlorophenyl)acetamide. The intermediate is then subjected to a reductive amination reaction with 3-phenyl-2-propen-1-amine and piperazine to form the final product, ACP-105. The synthesis method has been optimized to obtain high yields and purity of ACP-105 for research purposes.
Aplicaciones Científicas De Investigación
ACP-105 has been studied extensively for its potential applications in various fields, including muscle wasting, osteoporosis, and prostate cancer. ACP-105 has been found to have anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for muscle wasting and osteoporosis. ACP-105 has also been found to inhibit the growth of prostate cancer cells in vitro, making it a potential treatment for prostate cancer.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-8-10-20(11-9-19)23-21(26)17-25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGCSBVFSOHKI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5410480.png)
![4-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5410488.png)

![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-methoxyphenol](/img/structure/B5410512.png)
![2-methoxy-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidine](/img/structure/B5410524.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5410526.png)
![N-(2,4-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410533.png)

![(3-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5410544.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5410560.png)
![3-[(cyclopropylamino)sulfonyl]-5-(3-furyl)benzoic acid](/img/structure/B5410568.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5410573.png)
![2-[(4-fluorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5410577.png)
![N-methyl-1-{2-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5410584.png)